molecular formula C11H15NOS2 B12789619 (((Isopropyldithio)(methoxy)methylene)amino)benzene CAS No. 64316-49-0

(((Isopropyldithio)(methoxy)methylene)amino)benzene

Katalognummer: B12789619
CAS-Nummer: 64316-49-0
Molekulargewicht: 241.4 g/mol
InChI-Schlüssel: VXBZGOXXNIJLSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(((Isopropyldithio)(methoxy)methylene)amino)benzene is an organic compound with the molecular formula C₁₁H₁₅NOS₂ This compound features a benzene ring substituted with an isopropyldithio group, a methoxy group, and a methyleneamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (((Isopropyldithio)(methoxy)methylene)amino)benzene typically involves the reaction of benzene derivatives with appropriate reagents to introduce the isopropyldithio, methoxy, and methyleneamino groups. One common method involves the use of thiol and methoxy reagents under controlled conditions to achieve the desired substitution on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

(((Isopropyldithio)(methoxy)methylene)amino)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

(((Isopropyldithio)(methoxy)methylene)amino)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (((Isopropyldithio)(methoxy)methylene)amino)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on proteins, leading to changes in their activity. This interaction can result in various biological effects, depending on the target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methoxybenzene: A simpler compound with only a methoxy group attached to the benzene ring.

    Isopropylbenzene: Contains an isopropyl group attached to the benzene ring.

    Aminobenzene: Features an amino group attached to the benzene ring.

Uniqueness

(((Isopropyldithio)(methoxy)methylene)amino)benzene is unique due to the presence of multiple functional groups, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

64316-49-0

Molekularformel

C11H15NOS2

Molekulargewicht

241.4 g/mol

IUPAC-Name

methyl N-phenyl-1-(propan-2-yldisulfanyl)methanimidate

InChI

InChI=1S/C11H15NOS2/c1-9(2)14-15-11(13-3)12-10-7-5-4-6-8-10/h4-9H,1-3H3

InChI-Schlüssel

VXBZGOXXNIJLSE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SSC(=NC1=CC=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.